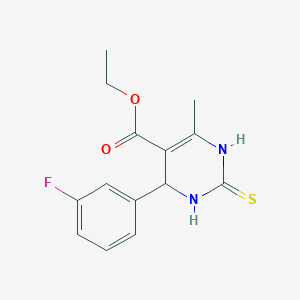

Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by a 3-fluorophenyl group at position 4, a methyl group at position 6, a thioxo (C=S) moiety at position 2, and an ethyl carboxylate ester at position 4. This compound is synthesized via a solvent-free Biginelli reaction involving 3-fluorobenzaldehyde, thiourea, and ethyl acetoacetate, catalyzed by CuCl₂·2H₂O under grinding conditions . It forms white crystalline solids with a melting point of 202–206°C and is soluble in polar aprotic solvents like DMSO. The presence of the fluorine atom and thioxo group confers unique electronic and steric properties, making it a candidate for biological and materials science applications .

Properties

IUPAC Name |

ethyl 4-(3-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESLPAABYLAMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (reflux, 6–8 hrs) yields the corresponding carboxylic acid derivative.

-

Basic hydrolysis : NaOH (aq. ethanol, 60°C, 4 hrs) produces the sodium carboxylate, enhancing water solubility .

Reactivity of the Thioxo Group

The thioxo (–S–) group participates in alkylation and oxidation reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields S-alkylated derivatives, altering electronic properties and bioactivity :

textThioxo → S-Alkyl (e.g., –SCH₃)

Conditions : 60°C, 12 hrs, N₂ atmosphere.

Oxidation

Treatment with H₂O₂ or m-CPBA oxidizes the thioxo group to sulfonyl (–SO₂–) or sulfinyl (–SO–) groups:

| Oxidizing Agent | Product | Reaction Time |

|---|---|---|

| H₂O₂ (30%) | Sulfonyl derivative | 24 hrs, RT |

| m-CPBA | Sulfinyl derivative | 6 hrs, 0°C |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom at the 3-position of the phenyl ring enables NAS with amines or alkoxides:

-

With piperidine : Forms 3-piperidinophenyl derivatives under microwave irradiation (150 W, 10 min) .

-

With sodium methoxide : Substitutes fluorine with methoxy (–OCH₃) in anhydrous DMF (80°C, 8 hrs).

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., H₂SO₄), the tetrahydropyrimidine ring undergoes cleavage to form open-chain thiourea intermediates :

textTetrahydropyrimidine → Thioamide + Aldehyde byproducts

Conditions : H₂SO₄ (cat.), ethanol, reflux, 12 hrs.

Cycloaddition Reactions

The dihydropyrimidine core participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), generating bicyclic adducts:

textDihydropyrimidine + Maleic anhydride → Fused tricyclic system

Conditions : Toluene, 110°C, 24 hrs.

Stability Under Ambient Conditions

The compound is stable at room temperature but degrades under UV light or prolonged heat (>100°C), forming dimeric sulfides .

Scientific Research Applications

1. Anticancer Potential

Recent studies have highlighted the compound's ability to interact with biological targets relevant to cancer therapy. In silico studies suggest that ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows promising interactions with ecto-5'-nucleotidase , an enzyme implicated in tumor progression and metastasis. This interaction could potentially inhibit tumor growth and enhance the efficacy of existing chemotherapeutics .

2. Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit antimicrobial activity. Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been tested against various bacterial strains, showing effective inhibition rates. These findings suggest its potential use as an antimicrobial agent in clinical settings .

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to metabolic pathways. By targeting these enzymes, it may play a role in managing metabolic disorders or conditions like diabetes .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a class of tetrahydropyrimidines with variable substituents at positions 2 (oxo vs. thioxo), 4 (aryl group substitution), and 5 (ester groups). Key structural analogs include:

Key Comparisons

A. Electronic and Steric Effects

- Fluorine Position : The 3-fluorophenyl substituent in the target compound introduces moderate steric hindrance and electron-withdrawing effects compared to 2- and 4-fluorophenyl analogs. The 4-fluoro derivative exhibits the highest melting point (233–235°C), likely due to symmetrical packing in the crystal lattice .

- Thioxo vs. Oxo : Thioxo derivatives generally exhibit lower melting points than oxo analogs due to reduced hydrogen-bonding capacity. For example, the target compound (thioxo) melts at 202–206°C, while its oxo counterpart (3-fluorophenyl) melts at 210–213°C .

D. Spectral and Analytical Data

- ¹H NMR : The target compound’s 3-fluorophenyl group produces distinct aromatic splitting patterns compared to 2- and 4-fluoro isomers. For example, the 3-fluoro substituent results in a doublet of doublets near δ 7.2–7.5 ppm, while 4-fluoro analogs show a simpler doublet .

- Elemental Analysis : Thioxo derivatives align closely with calculated values (e.g., C: 53.24%, H: 5.36% for related compounds), confirming purity .

E. Crystallographic and Hydrogen-Bonding Patterns

- Fluorine’s electronegativity influences crystal packing. The 3-fluorophenyl group may form weaker C–H···F interactions compared to stronger C–H···O/N bonds in oxo derivatives. Tools like SHELX are critical for resolving these structures .

Biological Activity

Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of dihydropyrimidinones and thiones, characterized by a tetrahydropyrimidine core that includes a carboxylate group and a thioxo substituent. The presence of the 3-fluorophenyl group enhances its electronic properties and steric effects, which may influence its biological interactions.

Synthesis

The synthesis of this compound is typically achieved through the Biginelli reaction , a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. In this case, the reactants include ethyl acetoacetate, 3-fluorobenzaldehyde, and thiourea under acidic conditions. The general reaction can be summarized as follows:

Inhibition of Ecto-5'-Nucleotidase

One of the most promising biological activities of ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its role as an inhibitor of ecto-5'-nucleotidase . This enzyme plays a crucial role in nucleotide metabolism and is considered a target for anti-cancer drug design.

Molecular Docking Studies : In silico studies suggest that this compound exhibits good binding affinity to ecto-5'-nucleotidase. Molecular docking simulations have demonstrated that it binds favorably to the active site of the enzyme, indicating its potential as a therapeutic agent in oncology.

Anticancer Potential

The compound's ability to inhibit ecto-5'-nucleotidase may contribute to its anticancer properties by modulating nucleotide levels within cancer cells. This modulation can affect various signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Different fluorophenyl position | Exhibits varying biological activity due to structural differences |

| Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Bromine substitution instead of fluorine | Potentially different reactivity and biological properties |

| Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Nitro group substitution | Shows distinct pharmacological profiles compared to fluorinated derivatives |

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- In vitro Studies : Research has indicated that this compound can effectively inhibit ecto-5'-nucleotidase activity in cancer cell lines. The inhibition leads to altered nucleotide metabolism that may induce apoptosis in cancer cells.

- Molecular Interaction Studies : Further interaction studies are essential to elucidate the full pharmacological profile of this compound. Current findings suggest that its unique fluorination pattern contributes significantly to its binding affinity and subsequent biological effects.

Q & A

Q. What synthetic methodologies are optimized for producing Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli condensation, involving 3-fluorobenzaldehyde, ethyl acetoacetate, and thiourea in acidic conditions (e.g., acetic acid or HCl catalysis). Reaction optimization includes refluxing at 100°C for 8–12 hours, followed by recrystallization from ethanol to achieve purity >95% . Solvent-free approaches have also been reported, reducing reaction time and improving yield (up to 85%) by eliminating side products .

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for confirming the dihydropyrimidine (DHPM) scaffold and substituent geometry. Key parameters include:

- Flattened boat conformation of the tetrahydropyrimidine ring (N1–C4) with torsional angles <10° .

- Intermolecular hydrogen bonds (N–H⋯O/S) stabilizing the crystal lattice, as observed in SHELXL-refined structures . Complementary techniques like / NMR and IR confirm functional groups (e.g., thioxo C=S stretch at ~1250 cm) .

Q. What conformational insights are derived from crystallographic data?

X-ray analysis reveals:

- Dihedral angles between the fluorophenyl ring and DHPM core (e.g., 84.31° in monohydrate forms), influencing molecular packing .

- Disordered ethyl groups in some derivatives, resolved via occupancy refinement (e.g., 70:30 ratio in SHELXTL-processed data) .

Advanced Research Questions

Q. How do substituent variations (e.g., 3-fluoro vs. 4-fluoro) affect biological activity?

Structure-activity relationship (SAR) studies show:

- 3-Fluorophenyl derivatives exhibit superior tyrosinase inhibition (IC ~12 µM) compared to 4-substituted analogs due to enhanced hydrophobic interactions in the enzyme’s active site .

- Thioxo (C=S) groups improve ribonucleotide reductase inhibition vs. oxo (C=O) analogs, as seen in cytotoxicity assays against MCF-7 cells .

Q. What computational strategies validate experimental bioactivity data?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Graph-set analysis (R(8) motifs) identifies:

Q. How can contradictory bioassay results (e.g., variable IC50_{50}50 values) be resolved?

Discrepancies arise from:

Q. What advantages do solvent-free synthesis methods offer for scale-up?

Solvent-free Biginelli reactions:

- Reduce purification steps (crude yield ~80%) .

- Minimize hazardous waste, aligning with green chemistry principles .

Q. How do polymorphism and synthesis conditions impact crystallographic outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.